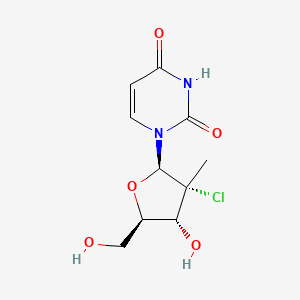

1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

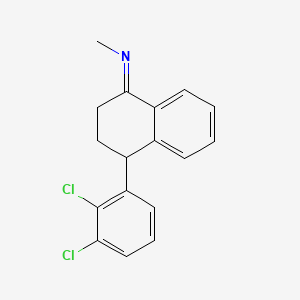

The molecular structure of this compound includes a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom. It also includes a pyrimidine dione ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the literature .Aplicaciones Científicas De Investigación

Treatment of Hepatitis C

Scientific Field

Medical Science, Virology

Summary of Application

Chloro Sofosbuvir Desphosphate, also known as Sofosbuvir, is used in the treatment of Hepatitis C . It is an antiviral medication that prevents Hepatitis C virus (HCV) from multiplying in your body.

Methods of Application

The drug is administered orally. The dosage and duration of treatment depend on the patient’s condition, weight, and response to treatment.

Results or Outcomes

The treatment has shown high efficacy in curing Hepatitis C . In a study, it was found that Sofosbuvir resulted in high rates of sustained virologic response .

Therapeutic Drug for Liver Diseases

Scientific Field

Medical Science, Hepatology

Summary of Application

Sofosbuvir is used as a therapeutic drug for liver diseases . It has been modified onto the surface of magnetic nanoparticles to fabricate a specific selective separation material.

Methods of Application

The material, based on protein–SOF interaction, is applied to adsorb specific proteins from different serum samples .

Results or Outcomes

The application of this material has shown promising results in the treatment of liver diseases .

Treatment of HIV-1 and HCV Coinfection

Summary of Application

Sofosbuvir, in combination with velpatasvir, is used as a treatment strategy for patients coinfected with HIV-1 and HCV .

Methods of Application

The drugs are administered orally for a period of 12 weeks .

Results or Outcomes

The treatment resulted in high rates of sustained virologic response and was well-tolerated in patients, regardless of HCV genotypes or prior interferon-based treatment .

Synthetic Routes to Sofosbuvir

Scientific Field

Organic Chemistry, Pharmaceutical Chemistry

Summary of Application

Chloro Sofosbuvir Desphosphate, also known as Sofosbuvir, presents several interesting synthetic challenges, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation .

Methods of Application

The synthetic approaches to Sofosbuvir involve various chemical reactions and processes, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation .

Results or Outcomes

The successful synthesis of Sofosbuvir has led to its widespread use in the treatment of Hepatitis C .

Discovery and Development of Sofosbuvir

Scientific Field

Medical Science, Pharmaceutical Development

Summary of Application

The discovery and development of Sofosbuvir, the first live-targeting prodrug of a nucleotide analog, is a significant achievement in the field of medical science .

Methods of Application

The development process involved the identification of the cytidine nucleoside analog PSI-6130, which was shown to be a potent and nontoxic inhibitor of HCV replication .

Results or Outcomes

The discovery and development of Sofosbuvir have led to its approval by the US FDA for the treatment of HCV genotype (GT) 1, 2, 3, and 4 patient populations .

Liver Targeting of Sofosbuvir

Scientific Field

Medical Science, Drug Delivery

Summary of Application

Sofosbuvir is a liver-targeting prodrug, which means it is designed to deliver its active form specifically to the liver .

Methods of Application

The liver targeting is achieved through the design and synthesis of various phosphoramidate prodrugs of the uridine monophosphate metabolite .

Results or Outcomes

The liver-targeting property of Sofosbuvir has contributed to its effectiveness in treating liver diseases, particularly Hepatitis C .

Fluorination Chemistry

Scientific Field

Organic Chemistry

Summary of Application

Chloro Sofosbuvir Desphosphate, also known as Sofosbuvir, presents several interesting synthetic challenges, including fluorination chemistry .

Methods of Application

The synthetic approaches to Sofosbuvir involve various chemical reactions and processes, including fluorination chemistry .

Results or Outcomes

Nucleotide Synthesis

Summary of Application

Sofosbuvir is used in nucleotide synthesis . It is a nucleotide mimic which acts as an antimetabolite in viral replication .

Methods of Application

The synthetic approaches to Sofosbuvir involve various chemical reactions and processes, including nucleotide synthesis .

Results or Outcomes

Regio- and Stereoselective Phosphoramidation

Summary of Application

Sofosbuvir presents several interesting synthetic challenges, including regio- and stereoselective phosphoramidation .

Methods of Application

The synthetic approaches to Sofosbuvir involve various chemical reactions and processes, including regio- and stereoselective phosphoramidation .

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLNMMPJJDPQDE-VPCXQMTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B570586.png)

![2-[Acetyl(hydroxy)amino]butanoic acid](/img/structure/B570588.png)

![[2-(2-Methoxyethyl)phenyl]methanol](/img/structure/B570593.png)

![N-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]formamide](/img/structure/B570596.png)

![[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B570597.png)

![4-Oxo-2-(tritylamino)-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B570602.png)